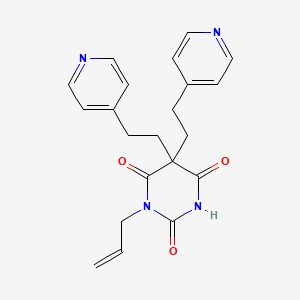![molecular formula C21H24N4O B3990978 {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile](/img/structure/B3990978.png)
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile
Overview
Description
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile is a complex organic compound featuring a carbazole moiety linked to a piperazine ring via a hydroxypropyl chain, with an acetonitrile group attached to the piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through cyclization reactions involving aniline derivatives and suitable reagents.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.
Introduction of the Acetonitrile Group: The acetonitrile group is typically introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of carbazole derivatives with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it useful in studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various receptors in the body, modulating their activity. The hydroxypropyl chain and acetonitrile group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler compound with a similar core structure but lacking the piperazine and acetonitrile groups.
Piperazine: A basic structure that forms the backbone of many pharmaceutical compounds.
Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.
Uniqueness
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile is unique due to its combination of a carbazole moiety, a piperazine ring, and an acetonitrile group. This combination imparts unique electronic and steric properties, making it valuable in various applications. The presence of the hydroxypropyl chain further enhances its versatility by providing additional sites for functionalization.
Properties
IUPAC Name |
2-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c22-9-10-23-11-13-24(14-12-23)15-17(26)16-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-8,17,26H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNAOBRLSUTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B3990911.png)
![2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B3990912.png)
![(2E)-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-(2-furyl)-N-methylprop-2-en-1-amine](/img/structure/B3990917.png)


![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3990938.png)
![phenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3990950.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3990951.png)
![2-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3990955.png)
![3-(2,4-DIMETHOXYPHENYL)-2-PHENYL-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE](/img/structure/B3990962.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B3990965.png)
![methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B3990968.png)
![2-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3990970.png)
